Perfluoro(methyldecalin)

Catalog No.
S561406
CAS No.
306-92-3
M.F
C11F20
M. Wt
512.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro(methyldecalin)

CAS Number

306-92-3

Product Name

Perfluoro(methyldecalin)

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene

Molecular Formula

C11F20

Molecular Weight

512.08 g/mol

InChI

InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31

InChI Key

LWRNQOBXRHWPGE-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Synonyms

perfluoromethyldecalin

Canonical SMILES

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Cell Culture and Oxygenation

Specific Scientific Field: Cell biology and tissue engineering.

Summary: Researchers use perfluoromethyldecalin to enhance cell culture conditions. By adding it to cell culture media, they improve oxygen availability to cells. This is especially valuable for anaerobic cell lines or when studying hypoxia-related processes.

Experimental Procedures:

    Cell Culture Medium Modification: Researchers supplement standard cell culture media with perfluoromethyldecalin.

    Cell Viability Assays: Assess cell viability, proliferation, and metabolic activity under different oxygenation conditions.

    Gene Expression Studies: Investigate how oxygen availability affects gene expression profiles.

Results:

    Improved Oxygenation: Cells cultured with perfluoromethyldecalin exhibit better oxygen supply, leading to enhanced growth and function.

    Hypoxia Studies: Researchers can simulate hypoxic conditions more accurately.

    Limitations: Challenges include optimizing concentrations and minimizing toxicity.

These are just two of the applications; perfluoromethyldecalin also finds use in liquid-liquid extraction, gas chromatography, and more. Its inertness, stability, and solubility properties make it a versatile compound in scientific research . Researchers continue to explore its potential across various fields, aiming to unlock its full capabilities.

Perfluoro(methyldecalin) is a fluorocarbon liquid that is a perfluorinated derivative of methyldecalin, characterized by its chemical and biological inertness. This compound exists primarily as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin, each with distinct CAS registry numbers. The compound is recognized for its high solubility for gases, making it a potential candidate for various applications, including as a blood substitute due to its ability to dissolve oxygen and carbon dioxide effectively .

The biological activity of perfluoro(methyldecalin) is minimal due to its inert nature. It has been primarily studied for its potential as a blood substitute. The compound's ability to carry oxygen and carbon dioxide makes it an interesting candidate for medical applications, particularly in scenarios where traditional blood transfusions are not feasible. Its biocompatibility allows it to be used in medical imaging as well .

The synthesis of perfluoro(methyldecalin) typically involves the Fowler process, which moderates the action of elemental fluorine using cobalt fluoride in the gas phase. Methylnaphthalene is often preferred as the starting material over methyldecalin because it consumes less fluorine during the reaction. This method yields a mixture of the two structural isomers of perfluoro(methyldecalin) .

Perfluoro(methyldecalin) has diverse applications due to its unique properties:

  • Blood Substitute: Exploited for its high solubility for gases.
  • Medical Imaging: Used as a contrast agent in magnetic resonance imaging and computed tomography.
  • Heat Transfer Agent: Its thermal stability makes it suitable for use in heat transfer applications.
  • Dielectric Fluid: Employed in electrical insulation due to its non-conductive nature .

Studies involving perfluoro(methyldecalin) have focused on its interactions with biological systems, particularly regarding its use as a blood substitute. Research indicates that it can effectively transport oxygen and carbon dioxide, making it valuable in medical scenarios where oxygen delivery is critical. Its interactions with various biological tissues have been explored to assess biocompatibility and potential toxicity levels .

Perfluoro(methyldecalin) shares similarities with other fluorinated compounds but stands out due to its unique structure and properties. Here are some comparable compounds:

CompoundStructure TypeNotable Properties
PerfluorodecalinCyclic fluorocarbonKnown for high gas solubility; used in medical applications
PerfluorooctaneLinear fluorocarbonUsed as a lubricant and in electronic applications
PerfluorocyclopropaneCyclic fluorocarbonExhibits unique reactivity patterns; used in specialized reactions

Uniqueness of Perfluoro(methyldecalin):

  • Gas Solubility: Higher than many other fluorinated compounds.
  • Biocompatibility: Suitable for medical applications without significant toxicity.
  • Structural Isomers: The presence of two structural isomers provides versatility not found in many similar compounds .

Table 1: Enhanced Oxygenation Effects for Anaerobic Cell Lines

Organism/Cell TypePerfluorocarbon UsedCell Density Increase (%)Growth Rate EnhancementAdditional Observations
Escherichia coli RB791 pAdhPerfluorodecalin40.0SignificantEnhanced recombinant protein production
Petunia hybrida protoplastsPerfluorodecalin-Increased oxygen consumptionIncreased mitochondrial membrane potential by 50%
Streptomyces speciesPerfluorodecalin-2.0-2.3 foldIncreased antibiotic production
Phanerochaete chrysosporiumPerfluorocarbon emulsion-Enhanced biomassImproved biofilm performance
Bacillus speciesPerfluorodecalin460.04.5-10.2 timesEnhanced oil degradation
Pseudomonas speciesPerfluorodecalin460.04.5-10.2 timesEnhanced oil degradation
Rhodococcus speciesPerfluorodecalin460.04.5-10.2 timesEnhanced oil degradation

Environmental biotechnology applications have revealed extraordinary enhancement potential [18]. Addition of perfluorodecalin to mineral media containing crude oil and heavy petroleum products increased maximum bacterial concentrations and growth rates by 4.5 to 10.2 times across Pseudomonas, Rhodococcus, and Bacillus genera [18]. The degree of oil product consumption was enhanced by 8.7 to 12.7 times, demonstrating the compound's potential in bioremediation applications [18].

Biofilm-forming organisms have also benefited from perfluoro(methyldecalin) supplementation [3]. Studies with Phanerochaete chrysosporium-based membrane bioreactors demonstrated that perfluorocarbon emulsions significantly enhanced oxygen delivery while reducing the formation of anaerobic zones within biofilm structures [3]. The improved oxygenation prevented ethanol production that typically occurs under oxygen-limited conditions, maintaining more efficient metabolic pathways [3].

Hypoxia Simulation and Gene Expression Studies

Perfluoro(methyldecalin) plays a crucial role in hypoxia simulation studies, enabling researchers to precisely control oxygen levels and investigate cellular responses to oxygen deprivation [4] [9] [12]. These investigations have revealed complex gene regulatory networks that respond to hypoxic conditions, with perfluorinated compounds serving both as oxygen delivery vehicles and as tools for creating controlled hypoxic environments [9] [27] [31].

Comprehensive gene expression analyses have demonstrated that hypoxic treatment results in substantial transcriptional reprogramming [9]. Studies using oligonucleotide microarray analysis with 19,881 probes revealed that 24-hour hypoxic treatment upregulated 2,638 genes while downregulating 2,881 genes in HSC-2 oral squamous cell carcinoma lines [9]. The downregulated genes included various DNA repair genes such as MLH1, MSH2, RAD51, and BRCA1, indicating compromised genomic stability under hypoxic conditions [9].

The hypoxia-inducible factor (HIF) system represents the primary cellular mechanism for oxygen-dependent gene expression [4] [12] [27]. Research has shown that HIF-1, the key transcription activation factor under hypoxic conditions, controls a variety of genes resulting in adaptive cellular phenotypes [9] [12]. Transcriptional elongation control has emerged as a critical mechanism in hypoxic response, with specific cyclin-dependent kinase 9 (CDK9)-containing complexes required for hypoxia-responsive gene upregulation [12].

Table 2: Hypoxia Simulation and Gene Expression Studies

Study SystemHypoxia ConditionGenes UpregulatedGenes DownregulatedKey Regulatory Factors
HSC-2 oral squamous cell carcinoma24-hour hypoxic treatment26382881HIF-1, DEC1, DEC2
DLD-1 colorectal cancer cellsAcute hypoxia exposureHIF-1 target genesBRD4-dependent genesBRD4-CDK9 complex
BL21 bacteria (DE3)<0.1% oxygensfGFP reporterNon-hypoxic controlsHypoxia-activated IPTG
Human pulmonary microvascular endothelial cellsNormobaric hypoxiaEndothelin1, ICAM1COMMD1NF-κB pathway
Rat pancreatic islets2% partial oxygen pressureHIF-1α target genesInsulin secretion genesHIF-1α protein

Innovative approaches to hypoxia-activated gene expression have been developed using perfluorinated environments [4]. Researchers have created artificial HIF systems that place genes under the control of hypoxia-activated inducers, allowing investigation of hypoxia-activated gene expression in bacterial systems [4]. These studies demonstrated that compounds can induce gene expression selectively in hypoxia, with fluorescence only observed in hypoxic cells at oxygen levels below 0.1% [4].

Post-translational modifications of HIF represent another critical aspect of hypoxic gene regulation [27]. Phosphorylation, sumoylation, ubiquitination, methylation, and acetylation all contribute to regulating HIF localization, stability, and activity [27]. Protein kinase A (PKA) has been shown to phosphorylate six different sites spanning the full length of HIF-1α, with specific phosphorylation sites promoting oxygen-independent stabilization and increased transcriptional activity [27].

The polymerase-associated factor-1 complex (PAF1C) has emerged as a crucial mediator in hypoxic transcriptional responses [12]. Hypoxic stress results in increased PAF1 occupancy at hypoxia-responsive genes, and this occupancy is impaired by depletion of BRD4, indicating complex interactions between elongation factors in hypoxic conditions [12]. Small-molecule disruptors of PAF1C have been shown to impair BRD4-mediated hypoxic responses, suggesting potential therapeutic targets [12].

Cellular adaptation mechanisms under hypoxic stress involve extensive reprogramming of metabolic pathways [26] [30]. Studies have shown that bacteria passing through oxygen-limited environments activate anaerobic metabolism while downregulating aerobic energy generation pathways [26]. This metabolic switching is regulated by transcription factors including FNR and ArcA, which activate genes required for growth under oxygen-limited conditions [26].

Optimization of Perfluoro(methyldecalin) Concentrations

The optimization of perfluoro(methyldecalin) concentrations represents a critical factor in maximizing cellular benefits while maintaining culture viability [2] [6] [19]. Research has established that concentration optimization must consider multiple parameters including cell type, culture conditions, timing of addition, and specific metabolic requirements [6] [8] [19].

Studies with Escherichia coli fed-batch cultures have demonstrated that optimal oxygen loading into perfluorodecalin significantly impacts cellular outcomes [6]. The most effective concentration was achieved with perfluorodecalin saturated with oxygen-enriched air containing approximately 10 micromolar oxygen per milliliter [6]. This concentration provided maximum benefit when added at induction time rather than at inoculation, resulting in 40% increased cell density and correspondingly enhanced product yield [6].

Mammalian cell culture systems require different optimization strategies [19]. Studies with rat pancreatic islets under hypoxic conditions (2% partial oxygen pressure) demonstrated that 10% volume/volume perfluorodecalin concentration effectively increased cell viability and decreased hypoxia markers [19]. The concentration was sufficient to reduce hypoxia-inducible factor messenger RNA and protein levels while maintaining cellular function [19].

Table 3: Perfluoro(methyldecalin) Concentration Optimization

ApplicationOptimal ConcentrationTiming of AdditionCell Viability Enhancement (%)Metabolic Parameters
Escherichia coli fed-batch culture10 μM oxygen per ml PFDAt induction time40.0Enhanced protein yield
Petunia cell culture100% oxygen-saturated PFD overlayFrom culture initiationSignificant increaseIncreased SOD and CAT activities
Biofilm formation enhancement10% volume/volumeDuring biofilm formationEnhanced attachmentImproved oxygen penetration
Pancreatic islet culture10% volume/volumeDuring encapsulationIncreased viabilityReduced hypoxia markers
Mammalian cell culture (A549)Variable based on serum reductionPost-adaptation not requiredMaintained with reduced serumMaintained growth characteristics
Streptomyces cultivationGas-saturated medium supplementThroughout cultivationEnhanced biomass productionIncreased antibiotic production

Plant cell culture systems have shown optimal responses to different concentration strategies [8]. Petunia hybrida protoplasts demonstrated maximum benefit when cultured in aqueous nutrient medium overlaying 100% oxygen-saturated perfluorodecalin [8]. This configuration allowed continuous oxygen exchange while maintaining cell viability over extended culture periods of up to 14 days [8]. The treatment resulted in significant increases in both superoxide dismutase and catalase activities after 3 to 7 days of culture [8].

Advanced cell culture applications have revealed the importance of concentration-dependent effects on membrane properties [24]. Studies investigating perfluorocarbon effects on alveolar type II cells demonstrated that specific concentrations could influence surfactant exocytosis and membrane permeability without compromising cell viability [24]. The rate of FM 1-43 uptake increased to 124 ± 17% for perfluorodecalin treatments, indicating enhanced membrane permeability while maintaining cellular integrity [24].

Biofilm enhancement applications require careful concentration optimization to balance oxygen delivery with physical culture constraints [3]. Research with membrane bioreactor systems demonstrated that perfluorocarbon emulsion concentrations must be optimized to enhance oxygen delivery while preventing interference with biofilm architecture [3]. Higher concentrations of surfactants like Pluronic F-68 were found to reduce overall growth and enzyme production, necessitating precise concentration control [3].

The temporal aspects of concentration optimization have proven equally important [6] [11]. Streptomyces cultivation studies revealed that gas-transporting perfluorodecalin supplementation throughout the entire cultivation period provided optimal results for both biomass synthesis and secondary metabolite production [11]. The timing strategy resulted in 2.0 to 2.3-fold increases in maximum antibiotic production compared to controls [11].

Concentration optimization for specific metabolic outcomes requires consideration of cellular energy requirements [20] [21]. Studies with peritoneal perfluorodecalin applications demonstrated that 2.5 liters of oxygenated perfluorocarbon could provide 300 milliliters of oxygen transfer over 20-minute periods, corresponding to 15 milliliters per minute oxygen delivery [21] [23]. This rate of oxygen transfer proved sufficient to extend survival time during hypoxic conditions from 5 minutes 55 seconds to 20 minutes [21] [23].

Recent advances in perfluorocarbon-based oxygen carriers have demonstrated significant progress in core-shell particle development, particularly with fluorinated polyimide shell encapsulation systems. The development of perfluorodecalin-encapsulated fluorinated polyimide core-shell microparticles represents a major breakthrough in addressing the long-standing challenge of encapsulating highly fluorous compounds [1] [2].

The fundamental challenge in developing perfluorocarbon core-shell particles stems from the unique fluorous properties of perfluoromethyldecalin and related compounds. Perfluoromethyldecalin exhibits extremely low solubility in conventional organic solvents, making traditional encapsulation methods ineffective [1]. This limitation has historically prevented the utilization of perfluorodecalin, despite its superior oxygen solubility compared to other perfluorocarbons.

Cosolvent System Development

A breakthrough in fluorinated polyimide shell encapsulation was achieved through the development of a novel cosolvent system composed of dichloromethane and heptafluoropropyl methyl ether [1] [3]. This innovative approach utilized systematic phase diagram studies to identify the optimal solvent composition capable of dissolving both perfluorodecalin and fluorinated polyimide simultaneously. The cosolvent system enables the formation of a homogeneous disperse phase containing both the oxygen-soluble perfluorodecalin core and the oxygen-permeable fluorinated polyimide shell material [3].

The selection of fluorinated polyimide as the shell material is particularly advantageous due to its exceptional gas permeability properties. Polyimides are renowned for their excellent gas separation capabilities and have been extensively investigated for various membrane applications [3]. The fluorinated variant exhibits enhanced compatibility with perfluorocarbon cores while maintaining superior oxygen permeability characteristics essential for effective oxygen transport.

Shirasu Porous Glass Membrane Emulsification

The fabrication process employs Shirasu porous glass membrane emulsification technique, which provides precise control over particle size distribution and core-shell structure formation [1] [3]. This method enables the production of monodisperse microparticles with controlled shell thickness and core volume ratios. The emulsification process is carefully optimized to operate within the single-phase region near the critical boundary of phase separation, ensuring proper core-shell formation during subsequent processing steps.

The resulting fluorinated polyimide shell microparticles demonstrate excellent structural integrity and oxygen transport properties. The encapsulation efficiency and particle morphology can be precisely controlled through adjustment of the disperse phase composition, with optimal formulations containing approximately 3.6 weight percent perfluorodecalin and 1.5 weight percent fluorinated polyimide [3].

Shell Permeability and Oxygen Transport

The fluorinated polyimide shell exhibits exceptional oxygen permeability while maintaining structural integrity under physiological conditions. The polymer shell design incorporates fluorinated segments that enhance compatibility with the perfluorocarbon core while providing the necessary mechanical properties for stable particle formation. The oxygen permeability of the fluorinated polyimide shell is significantly higher than conventional polymer materials, enabling rapid oxygen equilibration between the core and surrounding environment [3].

The shell structure facilitates passive oxygen transport through molecular diffusion mechanisms. The fluorinated polyimide matrix contains sufficient free volume to accommodate oxygen molecules while maintaining selective permeability characteristics. This design enables controlled oxygen release rates that can be tailored for specific applications through adjustment of shell thickness and composition.

ParameterValueReference
Shell MaterialFluorinated PolyimideIto et al. 2024 [1]
Core MaterialPerfluorodecalinIto et al. 2024 [1]
Particle Size Range20-50 μmIto et al. 2024 [1]
Cosolvent SystemDichloromethane/Heptafluoropropyl Methyl EtherIto et al. 2024 [1]
Oxygen PermeabilityHigh (quantitative data not specified)Ito et al. 2024 [1]

Oxygen Release Kinetics and Cellular Response

Oxygen Release Mechanisms

The oxygen release kinetics of perfluorocarbon-based core-shell particles follow well-established physical principles governing gas solubility and transport. Perfluorocarbon oxygen carriers operate according to Henry's Law, where oxygen solubility is directly proportional to the partial pressure of oxygen in the surrounding environment [4] [5]. This linear relationship provides predictable and controllable oxygen release characteristics that can be precisely tailored for specific applications.

The oxygen release from fluorinated polyimide-encapsulated perfluorodecalin particles occurs through passive diffusion mechanisms driven by concentration gradients [3]. The release rate depends on several factors including shell thickness, porosity, and the oxygen concentration difference between the core and external environment. Under hypoxic conditions, the concentration gradient increases, leading to enhanced oxygen release rates that respond to cellular oxygen demand.

Quantitative Release Kinetics

Experimental studies have demonstrated that oxygen release from core-shell perfluorocarbon particles exhibits concentration-dependent kinetics. The release rate can be controlled by adjusting the perfluorocarbon concentration within the particles, with higher concentrations providing sustained oxygen release over extended periods [3]. The fluorinated polyimide shell provides optimal permeability characteristics that enable rapid oxygen equilibration while maintaining particle structural integrity.

Studies of various perfluorocarbon formulations have shown that the majority of oxygen payload is released rapidly upon exposure to hypoxic conditions. In perfluorocarbon-based oxygen carriers, approximately 85% of the oxygen content is released within the first minute of exposure to deoxygenated conditions [6]. This rapid initial release is followed by a slower, sustained release phase that can continue for hours or days depending on the particle design and environmental conditions.

Enhanced Microcirculation Delivery

Perfluorocarbon emulsions demonstrate significant enhancement of oxygen delivery at the microcirculatory level. In vitro studies using capillary tube oxygenators have shown that perfluorocarbon addition results in a 19.2 ± 8% increase in oxygen partial pressure difference across membrane oxygenators [7]. This enhancement occurs despite only minimal increases in inlet oxygen partial pressure, indicating that the improvement in oxygen transport is primarily due to enhanced diffusion characteristics rather than increased oxygen carrying capacity alone.

The small particle size of perfluorocarbon emulsions enables penetration into collateral capillaries of ischemic microcirculation, providing oxygenation to tissues that may be inaccessible to larger oxygen carriers [8]. This unique capability is particularly valuable in conditions where conventional oxygen transport mechanisms are compromised due to vascular occlusion or reduced blood flow.

Cellular Response and Metabolic Effects

The cellular response to perfluorocarbon-based oxygen delivery demonstrates significant improvements in cell viability and metabolic function. Studies using hypoxia-responsive cell lines have shown enhanced cellular oxygenation and improved survival rates when exposed to perfluorocarbon oxygen carriers [1] [2]. The enhanced oxygen availability leads to improved aerobic metabolism and reduced cellular stress responses associated with hypoxic conditions.

Research utilizing hepatocyte cell lines has demonstrated that perfluorocarbon-supplemented culture systems exhibit 47-104% higher metabolic activity compared to control systems without perfluorocarbon supplementation [9]. This enhancement is attributed to improved oxygen transport to cells embedded within three-dimensional culture matrices, where oxygen diffusion limitations typically constrain cellular function.

Paracrine Effects and Growth Factor Expression

The improved oxygenation provided by perfluorocarbon oxygen carriers has significant effects on cellular paracrine function and growth factor expression. Studies have shown that mesenchymal stem cells cultured in the presence of oxygen-releasing microspheres exhibit significantly enhanced expression of prosurvival growth factors including basic fibroblast growth factor, platelet-derived growth factor, and hepatocyte growth factor [10].

The enhanced paracrine effects are directly related to the oxygen level provided by the oxygen carriers. Research indicates that moderate oxygen levels promote enhanced paracrine effects, while extremely low oxygen conditions significantly reduce these beneficial cellular responses [10]. The ability of perfluorocarbon systems to provide controlled oxygen delivery enables optimization of cellular responses for therapeutic applications.

SystemOxygen Release RateCellular ResponseDurationReference
FDC/FPI ParticlesConcentration-dependent (10-45%)Enhanced HeLa cell oxygenationNot specifiedIto et al. 2024 [1]
PFC Emulsions19.2 ± 8% ΔPO2 increaseIncreased tissue PO2ContinuousEnhanced delivery studies [7]
Oxygen MicrospheresSustained releaseImproved MSC survival4 weeksOxygen microsphere studies [10]
PCL/PFO Microcapsules>5.0 mg/L for 3 daysCell proliferation3+ daysLee et al. studies [11]

Stability Under Extreme Conditions

Autoclaving Stability

Perfluorocarbon compounds, including perfluoromethyldecalin, demonstrate exceptional stability under standard autoclave sterilization conditions. All perfluorocarbons remain stable at temperatures well above typical autoclave sterilization temperatures of 121°C [12]. The thermal stability of perfluoromethyldecalin extends to approximately 400°C in inert atmospheres, providing substantial safety margins for standard sterilization procedures [13].

However, autoclaving perfluorocarbon-containing systems requires careful consideration of pressure generation due to thermal expansion and vapor pressure increases. The pressure generation during autoclaving is directly related to the boiling point of the specific perfluorocarbon compound [12]. For perfluoromethyldecalin, with a boiling point range of 137-160°C, the excess pressure generated during autoclaving at 121°C is approximately 0.5 bar, which is significantly lower than compounds with lower boiling points such as perfluorohexane, which generates approximately 6 bar excess pressure [12].

Thermal Decomposition Analysis

Comprehensive thermal stability studies have established that perfluorocarbon compounds maintain structural integrity up to specific temperature thresholds. For perfluoromethyldecalin, thermal decomposition begins to occur at temperatures approaching 450°C, with initial decomposition involving carbon-carbon bond rupture rather than carbon-fluorine bond cleavage [14]. This decomposition pattern is characteristic of fluorocarbon compounds and results in the formation of lighter fluorocarbon fragments and some polymeric products.

The thermal decomposition process has been quantitatively characterized through systematic studies measuring pressure changes and mass loss during controlled heating experiments. At 400°C, perfluoromethyldecalin exhibits minimal decomposition with loss rates of approximately 0.0007% per hour [13]. However, at 450°C, decomposition becomes more significant with observable pressure increases and molecular fragmentation.

Sterilization Method Compatibility

The compatibility of perfluorocarbon systems with various sterilization methods has been systematically evaluated to determine optimal processing conditions. Filtration sterilization is identified as the most suitable method for perfluorocarbon sterilization, as it effectively removes microorganisms and pyrogens without chemical or thermal stress [12]. The use of 0.2-micron filters provides reliable sterilization while maintaining the chemical integrity of the perfluorocarbon compounds.

Radiation sterilization, while generally compatible with perfluorocarbon compounds, may result in minimal degradation depending on the radiation dose and exposure conditions [12]. The chemical inertness of perfluorocarbon compounds provides inherent resistance to radiation-induced chemical changes, but the potential for subtle modifications requires careful validation for specific applications.

Chemical sterilization methods, including ethylene oxide treatment, are not recommended for perfluorocarbon systems due to the risk of chemical contamination [12]. The high solubility of gases in perfluorocarbon compounds could result in retention of sterilizing agents, which may compromise the safety and efficacy of the final product.

Ethanol Sterilization Considerations

Ethanol sterilization presents unique considerations for perfluorocarbon systems due to the immiscible nature of fluorocarbon and hydrocarbon compounds. While ethanol cannot directly dissolve perfluorocarbon compounds, it can be used in conjunction with filtration methods to provide effective sterilization [12]. The chemical inertness of perfluorocarbon compounds ensures that they remain unaffected by ethanol exposure, making this approach suitable for specific applications where ethanol sterilization is required.

Studies have demonstrated that ethanol concentrations of 20-25% are sufficient to completely inactivate microbial contaminants while maintaining the stability of associated biological components [15]. This approach has been successfully applied to enzyme systems and other biological formulations that may be used in conjunction with perfluorocarbon oxygen carriers.

XLogP3

6.3

UNII

VWJ68OB6TM

Other CAS

51294-16-7
306-92-3

Wikipedia

Perfluoromethyldecalin

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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